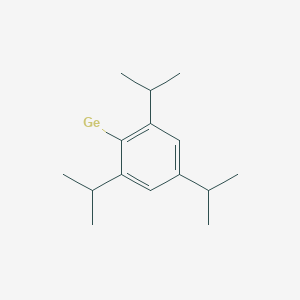
CID 12058732
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 12058732” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 12058732 involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The detailed synthetic route typically includes:
Initial Reaction: The starting materials undergo a series of reactions, often involving halogenation, nitration, or sulfonation.
Intermediate Formation: The intermediates formed are then subjected to further reactions such as reduction, oxidation, or substitution.
Final Product Formation: The final step involves purification and isolation of this compound using techniques like crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large batches with precise control over temperature and pressure.
Continuous Flow Processing: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
CID 12058732 undergoes various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Where the compound is reduced using reducing agents.
Substitution: Where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions of this compound typically involve common reagents such as:
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: Can result in a variety of substituted derivatives.
Scientific Research Applications
CID 12058732 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of CID 12058732 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
CID 12058732 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
- Aspirin (CID 2244)
- Salicylsalicylic acid (CID 5161)
- Indomethacin (CID 3715)
- Sulindac (CID 1548887)
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H23Ge |
|---|---|
Molecular Weight |
275.97 g/mol |
InChI |
InChI=1S/C15H23Ge/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11H,1-6H3 |
InChI Key |
ZXYRWJMQLDLPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Ge])C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid](/img/structure/B15165127.png)
![1-Cyano-3-(2-methyl-1-benzofuran-5-yl)-2-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]guanidine](/img/structure/B15165137.png)

![2-[(E)-(2-Methylphenyl)diazenyl]pyridine](/img/structure/B15165144.png)
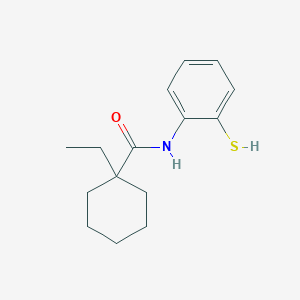
![(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15165159.png)
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide](/img/structure/B15165168.png)
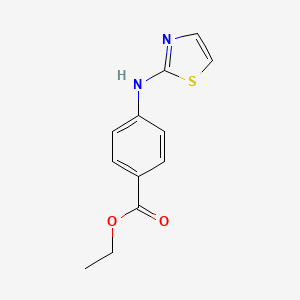
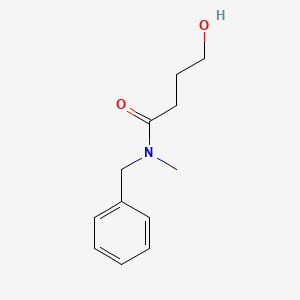
![2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine](/img/structure/B15165193.png)
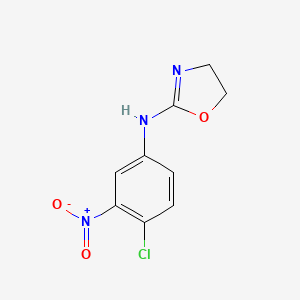
![4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid](/img/structure/B15165214.png)
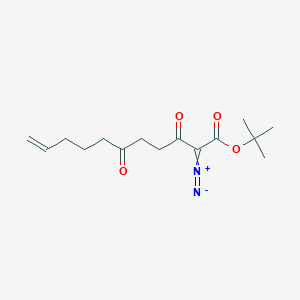
![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
